(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate
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Overview
Description
(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate is a complex organic compound that features a combination of pyridine, amino, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate typically involves the reaction of 2-bromo-4-ethylphenol with chloroacetic acid to form 2-(2-bromo-4-ethylphenoxy)acetic acid. This intermediate is then reacted with (Z)-[Amino(pyridin-3-YL)methylidene]amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of azides or nitriles .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it suitable for various applications .
Mechanism of Action
The mechanism of action of (Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one: This compound shares a similar pyridine and amino structure but differs in its thioxo and thiazolidinone groups.
Indole derivatives: These compounds also contain aromatic rings and amino groups, making them structurally related.
Uniqueness
(Z)-[Amino(pyridin-3-YL)methylidene]amino 2-(2-bromo-4-ethylphenoxy)acetate is unique due to its combination of pyridine, amino, and phenoxy groups, along with the presence of a bromine atom. This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2-bromo-4-ethylphenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O3/c1-2-11-5-6-14(13(17)8-11)22-10-15(21)23-20-16(18)12-4-3-7-19-9-12/h3-9H,2,10H2,1H3,(H2,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWRDBJGOSVPHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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